4-[3-(4-Aminophenoxy)propoxy]aniline
Overview
Description
4-[3-(4-Aminophenoxy)propoxy]aniline is a compound of interest due to its structural complexity and potential applications in material science and organic electronics. The synthesis and characterization of similar compounds provide insights into the methodologies that can be applied to synthesize and analyze such a compound.
Synthesis Analysis
The synthesis of compounds related to 4-[3-(4-Aminophenoxy)propoxy]aniline involves multi-step organic reactions, starting from basic aromatic compounds through processes like high pressure hydrolysis, reduction reactions, and addition reactions. An example includes the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, showcasing a complex synthesis pathway with an overall yield of 72.0% (Wen Zi-qiang, 2007).
Molecular Structure Analysis
Characterization techniques such as IR spectra, 1H NMR, and elemental analyses are crucial for determining the molecular structure of synthesized compounds. These techniques confirm the successful synthesis and purity of the target compounds, revealing their structural details and confirming the expected molecular framework.
Chemical Reactions and Properties
Compounds with similar structural features undergo various chemical reactions, including copolymerization, as demonstrated by the synthesis of poly(aniline-co-o-aminophenol) and its enhanced redox activity under basic conditions (Chuanxiang Chen et al., 2013). These reactions are significant for understanding the reactivity and functionalization possibilities of the target compound.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for determining the compound's applications. The synthesis and characterization of similar compounds, like poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) with a conductivity of 0.45 S cm^-1, highlight the importance of physical properties in evaluating the potential use of these compounds in various applications (Shao-lin Mu, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form copolymers, define the versatility of compounds like 4-[3-(4-Aminophenoxy)propoxy]aniline. Studies on copolymers and their electrochemical activities offer insights into the chemical behavior and potential applications of these materials in advanced technological applications (Jing Zhang, D. Shan, Shao-lin Mu, 2007).
Scientific Research Applications
Src Kinase Inhibition
- Optimization of Kinase Inhibitors : Research by Boschelli et al. (2001) in "Journal of medicinal chemistry" detailed the optimization of kinase inhibitors, particularly focusing on the C-4 anilino group. Their study revealed that certain trisubstituted anilines, including those similar to 4-[3-(4-Aminophenoxy)propoxy]aniline, are potent Src inhibitors, highlighting their potential in cancer research and therapy. (Boschelli et al., 2001)
Synthesis Studies
- Synthesis of Aniline Derivatives : Wen Zi-qiang (2007) conducted a study on the synthesis of a specific aniline derivative. This research, published in "Applied Chemical Industry", shows the versatility and adaptability of aniline derivatives in chemical synthesis, which can be related to the study of 4-[3-(4-Aminophenoxy)propoxy]aniline. (Wen Zi-qiang, 2007)
Electrochemical Applications
- Electrochemical Copolymerization : Mu (2004) in "Synthetic Metals" explored the electrochemical copolymerization of aniline and o-aminophenol. The study’s findings on the properties and synthesis rates of copolymers offer insights into the potential electrochemical applications of related compounds like 4-[3-(4-Aminophenoxy)propoxy]aniline. (Mu, 2004)
Benzoxazine Preparation
- Benzoxazine from Bisphenol A : Huang et al. (2015) in "RSC Advances" reported the preparation of benzoxazines using a derivative of 4-aminophenol. This study underscores the potential of 4-[3-(4-Aminophenoxy)propoxy]aniline in the creation of novel benzoxazines, which are important in the development of thermosetting resins. (Huang et al., 2015)
Material Synthesis
- Novel G-2 Melamine-Based Dendrimers : Research by Morar et al. (2018) in "Beilstein Journal of Organic Chemistry" investigated the synthesis of novel dendrimers using an aniline derivative. This research suggests the potential of 4-[3-(4-Aminophenoxy)propoxy]aniline in the synthesis of complex organic materials. (Morar et al., 2018)
Aniline Hydroxylase Activities
- Enzyme and Microbial Technology : A study by Cambou et al. (1984) explored the aniline hydroxylase activities of hemoglobin, focusing on the production of 4-aminophenol. This research may provide a biological context for understanding the reactions and applications of aniline derivatives like 4-[3-(4-Aminophenoxy)propoxy]aniline in biological systems. (Cambou et al., 1984)
Safety And Hazards
properties
IUPAC Name |
4-[3-(4-aminophenoxy)propoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFEQXPFFDJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341392 | |
Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Aminophenoxy)propoxy]aniline | |
CAS RN |
52980-20-8 | |
Record name | 1,3-Bis(4-aminophenoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(Trimethylenedioxy)dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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